![molecular formula C17H21Cl3N2O B2380865 1-{3-[(2-氯苯基)甲氧基]苯基}哌嗪二盐酸盐 CAS No. 1803581-77-2](/img/structure/B2380865.png)
1-{3-[(2-氯苯基)甲氧基]苯基}哌嗪二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride is a chemical compound with the molecular formula C17H19ClN2O.2HCl and a molecular weight of 375.72 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and pharmacology.
科学研究应用
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to neurotransmitter receptors.
作用机制
Target of Action
The primary target of 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Mode of Action
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride acts as an agonist at the 5-HT2C serotonin receptor . This means it binds to this receptor and activates it, mimicking the action of the natural neurotransmitter serotonin. This leads to an increase in the intracellular levels of cAMP (cyclic adenosine monophosphate), which further triggers a series of intracellular events.
Pharmacokinetics
It is likely metabolized by the liver, primarily by the CYP3A4 enzyme . The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would significantly impact its pharmacological effects.
Result of Action
The activation of the 5-HT2C receptor by 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride can lead to various cellular and molecular effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that the compound may have potential applications in the management of disorders related to feeding behavior.
生化分析
Biochemical Properties
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride has been found to have affinity for 11 neurotransmitter receptor binding sites in human brain membranes . It acts as a 5-HT 2c serotonin receptor agonist . The compound’s interaction with these receptors plays a significant role in its biochemical reactions.
Cellular Effects
The compound has been shown to induce hypophagia in food-deprived and freely feeding rats . This suggests that it may influence cell function by modulating feeding behavior. Additionally, it has been found to attenuate the behavioral effects of cocaine, suggesting an impact on cell signaling pathways .
Molecular Mechanism
At the molecular level, 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride exerts its effects through binding interactions with biomolecules, particularly the 5-HT 2c serotonin receptor . Activation of this receptor can lead to changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
Its induction of hypophagia suggests that it may have dose-dependent effects .
Metabolic Pathways
Its role as a 5-HT 2c serotonin receptor agonist suggests that it may interact with enzymes or cofactors involved in serotonin metabolism .
Transport and Distribution
Its ability to bind to neurotransmitter receptors suggests that it may be transported to and distributed within the nervous system .
Subcellular Localization
Its interaction with neurotransmitter receptors suggests that it may be localized to the cell membrane, where these receptors are typically found .
准备方法
The synthesis of 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride involves several steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride can be compared with other similar compounds such as:
属性
IUPAC Name |
1-[3-[(2-chlorophenyl)methoxy]phenyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.2ClH/c18-17-7-2-1-4-14(17)13-21-16-6-3-5-15(12-16)20-10-8-19-9-11-20;;/h1-7,12,19H,8-11,13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFCFCBNWDKNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)
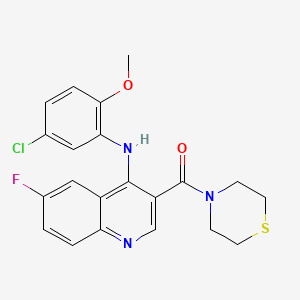

![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2380788.png)

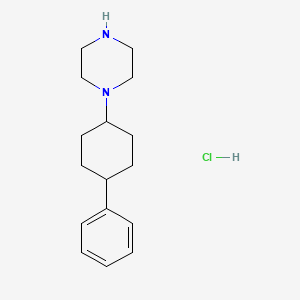
![methyl 3-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate](/img/structure/B2380791.png)
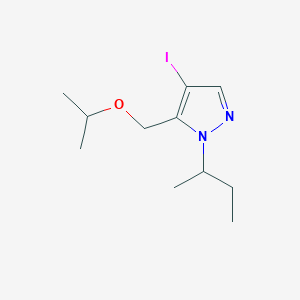
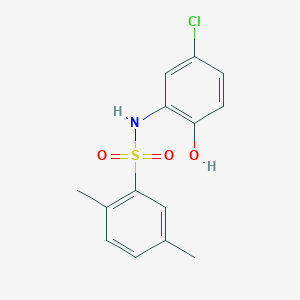
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)
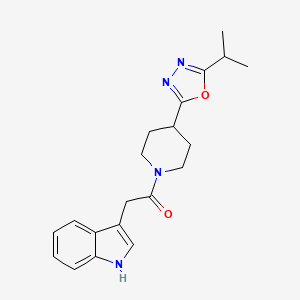
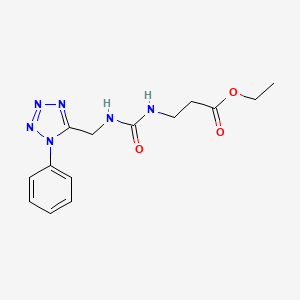
![N-{3,3'-dimethoxy-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2380803.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2380805.png)
